2-Chloro-N-(2-chlorophenyl)benzamide IUPAC name vs common synonyms
2-Chloro-N-(2-chlorophenyl)benzamide IUPAC name vs common synonyms
Part 1: Executive Summary
2-Chloro-N-(2-chlorophenyl)benzamide (CAS: 2670-39-5), commonly referred to as 2,2'-dichlorobenzanilide , is a diaryl amide characterized by significant steric congestion around the amide linkage. Unlike simple benzanilides, the presence of chlorine atoms at the ortho positions of both the benzoyl and aniline rings forces the molecule into a non-planar conformation.
This structural rigidity makes it a critical model compound for studying atropisomerism in non-biaryl systems and a valuable intermediate in the synthesis of polycyclic heterocycles, such as benzoxazoles and phenanthridinones. In drug discovery, it serves as a scaffold for "salicylanilide-like" antimicrobial agents and anti-inflammatory compounds, lacking the phenolic hydroxyl group typical of uncoupler fungicides.
Part 2: Chemical Identity & Nomenclature
Accurate nomenclature is vital for database retrieval and patent clearance. While the IUPAC name describes the connectivity, the common name "benzanilide" is frequently used in industrial synthesis.
Nomenclature Breakdown
| Naming Convention | Name | Technical Note |
| IUPAC (Preferred) | 2-Chloro-N-(2-chlorophenyl)benzamide | Explicitly defines the amide bond direction (Benzoyl |
| Common / Trivial | 2,2'-Dichlorobenzanilide | "Benzanilide" implies |
| CAS Name | Benzamide, 2-chloro-N-(2-chlorophenyl)- | Inverted format used for alphabetical indexing. |
| SMILES | Clc1ccccc1C(=O)Nc2ccccc2Cl | Machine-readable string for cheminformatics. |
| InChI Key | AXQVIWHAEYLGLO-UHFFFAOYSA-N | Unique hashed identifier for database linking. |
Structural Analysis & Sterics
The defining feature of this molecule is the ortho-ortho repulsion .
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Benzoyl Ring (Ring A): Contains a Chlorine at C2.
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Aniline Ring (Ring B): Contains a Chlorine at C2'.
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Consequence: The steric clash between the carbonyl oxygen/amide hydrogen and the bulky chlorine atoms prevents the two aromatic rings from being coplanar. This reduces conjugation across the amide bond compared to unsubstituted benzanilide.
Part 3: Physical Properties
Data synthesized from experimental registries [1, 2].
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 266.12 g/mol | |
| Melting Point | 100 - 102 °C | Distinctly lower than unsubstituted benzanilide (163°C) due to non-planar packing. |
| Boiling Point | 312.4 °C | At 760 mmHg (Predicted).[1] |
| Density | 1.384 g/cm³ | High density attributed to heavy halogen atoms. |
| Solubility | DMSO, DMF, DCM | Poorly soluble in water; moderate solubility in ethanol. |
| LogP | ~4.0 | Highly lipophilic; crosses biological membranes easily. |
Part 4: Synthesis Protocol
The most robust synthetic route is the Schotten-Baumann reaction , utilizing an acid chloride and an aniline. This method is preferred over direct coupling (using DCC/EDC) due to the low nucleophilicity of the sterically hindered 2-chloroaniline.
Reaction Scheme
Detailed Methodology
Reagents:
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2-Chlorobenzoyl chloride (1.0 equiv) - Electrophile
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2-Chloroaniline (1.0 equiv) - Nucleophile
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Triethylamine (TEA) or Pyridine (1.2 equiv) - Acid Scavenger
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Dichloromethane (DCM) - Solvent
Step-by-Step Protocol:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-chloroaniline (10 mmol) in dry DCM (50 mL).
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Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
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Acylation: Dropwise add a solution of 2-chlorobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride salts precipitate.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
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Workup:
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Quench with water (50 mL).
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Separate the organic layer.
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Wash sequentially with 1M HCl (to remove unreacted aniline), saturated
(to remove unreacted acid chloride/acid), and brine.
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Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water to yield white needle-like crystals.
Part 5: Visualization of Chemical Logic
The following diagram illustrates the synthesis pathway and the structural logic of the nomenclature.
Figure 1: Reaction pathway for the synthesis of 2,2'-dichlorobenzanilide via nucleophilic acyl substitution.
Part 6: Applications & Research Utility
Structural Biology & Cheminformatics
This compound is frequently used to test molecular docking algorithms . The high steric hindrance creates a deep energy well for specific conformers, challenging software to correctly predict the bioactive pose compared to flexible amides.
Pharmaceutical Intermediates
It acts as a precursor for Benzoxazoles via intramolecular cyclization. Under high heat or catalytic conditions (e.g., Copper catalysis), the amide oxygen can displace the ortho-chlorine on the aniline ring (if activated) or the nitrogen can displace the chlorine on the benzoyl ring to form phenanthridinones.
Agrochemical Research
Structurally related to the fungicide Boscalid (which is a nicotinamide), 2,2'-dichlorobenzanilide is screened for antifungal activity. The chlorine atoms increase lipophilicity (LogP ~4), enhancing cuticular penetration in plant pathogens [3].
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2670-39-5, 2-Chloro-N-(2-chlorophenyl)benzamide. Retrieved from [Link]
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SciSpace. Synthesis and Pharmacological Screening of Benzamide Derivatives. (Contextual reference for benzamide synthesis protocols). Retrieved from [Link]
